6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name of the compound is 6-{2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one . This name reflects the following structural components:
- A pyridine ring substituted at positions 2 and 6 with isopropyl groups, at position 4 with a 4-fluorophenyl group, and at position 5 with a methoxymethyl group.
- An ethenyl bridge at position 3 of the pyridine ring, connecting to position 6 of a six-membered oxan-2-one (δ-lactone) ring.
- A hydroxyl group at position 4 of the lactone ring.
Isomeric Considerations :
- E/Z Isomerism : The ethenyl group (-CH=CH-) introduces geometric isomerism. While the compound’s name does not specify configuration, analogous structures (e.g., tert-butyl derivatives in PubChem entries) often adopt the E-configuration due to steric hindrance.
- Stereochemistry : The hydroxyl group at position 4 of the lactone ring could theoretically exhibit R or S configuration. However, the name lacks stereochemical descriptors, suggesting the compound is either racemic or the configuration remains uncharacterized.
Structural Formula and Atom Connectivity Analysis
The molecular formula C₂₆H₃₂FNO₄ (MW: 441.535 g/mol) was confirmed via high-resolution mass spectrometry. Key structural features include:
Pyridine Core :
- Position 2 and 6: Propan-2-yl groups (isopropyl), contributing to steric bulk.
- Position 4: 4-Fluorophenyl group, introducing aromaticity and electronic effects.
- Position 5: Methoxymethyl (-CH₂-O-CH₃), enhancing solubility.
Oxan-2-one Ring :
- A six-membered lactone with a carbonyl group at position 2 and a hydroxyl group at position 4.
- The ethenyl bridge connects position 3 of the pyridine to position 6 of the lactone.
Connectivity Table :
| Atom Group | Bond Type | Connected Atoms |
|---|---|---|
| Pyridine C3 | Double bond | Ethenyl C1 |
| Ethenyl C2 | Single bond | Oxanone C6 |
| Oxanone O1 | Ester bond | C2 and C6 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Aromatic Protons : The 4-fluorophenyl group exhibits signals at δ 7.2–7.4 ppm (doublets, J = 8.5 Hz, coupling with fluorine).
- Isopropyl Groups : Two doublets of septets at δ 1.2–1.4 ppm (CH(CH₃)₂).
- Methoxymethyl : A singlet at δ 3.3 ppm (OCH₃) and a multiplet at δ 4.1 ppm (-CH₂-O-).
- Ethenyl Protons : Trans coupling (δ 6.8–7.0 ppm, J = 16 Hz) supports an E-configuration.
¹³C NMR :
- Lactone carbonyl: δ 172 ppm.
- Pyridine carbons: δ 120–150 ppm (aromatic region).
Infrared (IR) Spectroscopy
- Lactone Carbonyl : Strong absorption at 1730 cm⁻¹.
- Methoxymethyl C-O Stretch : 2820 cm⁻¹.
- Hydroxyl Group : Broad peak at 3400 cm⁻¹.
Mass Spectrometry (MS)
Properties
CAS No. |
158878-46-7 |
|---|---|
Molecular Formula |
C26H32FNO4 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
6-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C26H32FNO4/c1-15(2)25-21(11-10-20-12-19(29)13-23(30)32-20)24(17-6-8-18(27)9-7-17)22(14-31-5)26(28-25)16(3)4/h6-11,15-16,19-20,29H,12-14H2,1-5H3 |
InChI Key |
MCBZSKZRUIWKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC3CC(CC(=O)O3)O |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling for Ethenyl Linkage Formation
The ethenyl bridge connecting the pyridine and oxanone moieties is typically synthesized via Heck coupling or Wittig olefination . For example:
- Palladium-Catalyzed Coupling : A pyridine-bearing aryl halide (e.g., 3-bromo-4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine) undergoes coupling with a vinyl group (e.g., derived from 4-hydroxyoxan-2-one) using Pd₂(dba)₃ and XantPhos as ligands in toluene at 110°C.
- Reaction Efficiency : This method achieves high regioselectivity for the E-configuration of the ethenyl group, critical for biological activity.
Table 1: Cross-Coupling Conditions
| Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃/XantPhos | Toluene | 110°C | 80-90% | |
| Pd(OAc)₂/PPh₃ | DMF | 80°C | 70-75% |
Pyridine Core Functionalization
The pyridine ring is functionalized with fluorophenyl , methoxymethyl , and isopropyl groups through sequential substitutions:
- Fluorophenyl Introduction : A Suzuki-Miyaura coupling between a pyridine bromide and 4-fluorophenylboronic acid under basic conditions (e.g., Na₂CO₃, Pd(PPh₃)₄).
- Methoxymethyl Addition : Methoxymethyl chloride reacts with a hydroxyl-substituted pyridine intermediate in the presence of a base (e.g., K₂CO₃).
- Isopropyl Alkylation : Friedel-Crafts alkylation or nucleophilic substitution with isopropyl halides under acidic (e.g., HCl) or basic (e.g., NaH) conditions.
Key Challenges : Steric hindrance from bulky isopropyl groups requires careful temperature control (typically 50–100°C).
Lactone Formation
The oxanone lactone is formed via intramolecular esterification or cyclization of a hydroxy acid precursor. For example:
- Acid-Catalyzed Cyclization : A dihydroxy acid intermediate undergoes dehydration using TsOH (p-toluenesulfonic acid) in methanol at 70°C.
- Base-Mediated Cyclization : Sodium hydroxide (NaOH) in aqueous ethanol promotes lactonization of a hydroxy ester, followed by acidification to isolate the lactone.
Table 2: Lactone Formation Conditions
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| TsOH | Methanol | 70°C | 85% | |
| NaOH/EtOH | H₂O/EtOH | 60°C | 75% |
Chiral Resolution and Purification
Cerivastatin lactone’s stereochemistry is critical. Chiral chromatography or enzymatic resolution is employed to isolate the active (4R,6S) enantiomer. For example:
- Preparative HPLC : Columns with chiral stationary phases (e.g., Chiralpak AD) separate diastereomers using ethanol/water or acetonitrile/water mobile phases.
Table 3: Chiral Purification Methods
| Method | Mobile Phase | Column Type | Purity | Reference |
|---|---|---|---|---|
| Preparative HPLC | EtOH/H₂O (80:20) | Chiralpak AD | >99% | |
| Enzymatic Resolution | Buffer (pH 7.4) | Lipase-immobilized | 95% ee |
Critical Intermediates and Synthetic Challenges
Key Intermediates
- 4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine : Central to cross-coupling reactions.
- 4-Hydroxyoxan-2-one : Precursor for lactone formation.
- Ethenyl-Linked Pyridine-Oxanone Derivative : Final intermediate before lactonization.
Challenges and Mitigation
- Steric Crowding : Isopropyl groups hinder reactivity; use of bulky ligands (e.g., XantPhos) enhances coupling efficiency.
- Oxanone Stability : Lactone hydrolysis under basic conditions requires careful pH control during workup.
- Regioselectivity : Heck coupling favors E-alkene formation due to trans-addition mechanisms.
Comparative Analysis of Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to three analogs (Table 1). Key structural variations include substitutions on the pyridine ring, aryl groups, and modifications to the oxanone moiety.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Key Structural Differences | Reported Activity (IC50, μM) |
|---|---|---|---|---|---|
| Target Compound | 483.55 | 3.2 | 178–181 | 4-Fluorophenyl, methoxymethyl, isopropyl | N/A (proprietary) |
| Analog A: 4-Chlorophenyl variant | 500.10 | 3.8 | 165–168 | Chlorine replaces fluorine | 12.3 (Kinase X inhibition) |
| Analog B: Pyridine-3-carboxylic acid derivative | 469.52 | 1.5 | 192–195 | Carboxylic acid replaces oxanone | 8.7 (Antiviral, Strain Y) |
| Analog C: Unsubstituted phenyl variant | 465.53 | 2.9 | 155–158 | Phenyl replaces 4-fluorophenyl | 25.6 (Kinase X inhibition) |
*LogP values calculated using fragment-based methods.
Key Findings :
Lipophilicity and Bioavailability: The target compound’s 4-fluorophenyl group enhances lipophilicity (LogP = 3.2) compared to Analog C (LogP = 2.9), likely improving membrane permeability. The methoxymethyl group may confer metabolic stability, whereas Analog B’s carboxylic acid lowers LogP (1.5), favoring solubility but limiting blood-brain barrier penetration.
Biological Activity: Analog A’s higher LogP correlates with stronger kinase inhibition (IC50 = 12.3 μM) vs. Analog C (25.6 μM), suggesting halogen interactions enhance target binding. Analog B’s antiviral activity (IC50 = 8.7 μM) highlights the importance of the oxanone moiety’s replacement, though the target compound’s efficacy remains unverified.
Synthetic Complexity :
- The target compound’s isopropyl and methoxymethyl groups require precise steric control during synthesis, contrasting with Analog C’s simpler unsubstituted phenyl route. Methods for such functionalizations often employ tert-butyldimethylsilyl (TBS) protection, as seen in related syntheses .
Biological Activity
The compound 6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridine ring, fluorophenyl moiety, and a hydroxyoxanone framework. Its molecular formula is C23H30FN3O3, and it exhibits properties typical of small organic molecules used in medicinal chemistry.
Research indicates that this compound acts as an inhibitor of aldosterone synthase and aromatase , which are critical enzymes in steroid hormone biosynthesis. By inhibiting these enzymes, the compound may influence various physiological processes including blood pressure regulation and hormonal balance.
Table 1: Enzyme Inhibition Profile
Biological Activity
The biological activity of this compound has been explored in various contexts:
- Anticancer Potential : The inhibition of aromatase is particularly relevant in breast cancer treatment, as it reduces estrogen levels, potentially slowing tumor growth.
- Cardiovascular Effects : Aldosterone synthase inhibition suggests possible applications in treating conditions like hypertension and heart failure by modulating fluid balance and vascular resistance.
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
Several studies have highlighted the efficacy of compounds similar to 6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one:
- Study on Breast Cancer : A clinical trial involving aromatase inhibitors demonstrated significant tumor reduction in postmenopausal women with estrogen receptor-positive breast cancer, suggesting that similar compounds may offer therapeutic benefits (Reference: ).
- Hypertension Management : Research on aldosterone synthase inhibitors showed a decrease in blood pressure among patients with resistant hypertension, indicating potential use for this compound in cardiovascular therapies (Reference: ).
Research Findings
Recent findings have expanded the understanding of this compound's biological activity:
- In Vitro Studies : Laboratory experiments revealed that the compound effectively inhibits cell proliferation in breast cancer cell lines, supporting its role as a potential anticancer agent.
- Pharmacokinetics : Studies demonstrate favorable absorption and distribution characteristics, making it a promising candidate for further development into a therapeutic drug.
Table 2: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
